Ethyl 8-hydroxy-3-thiaoctanoate
Description
Ethyl 8-hydroxy-3-thiaoctanoate is a sulfur-containing ester derivative characterized by a hydroxyl (-OH) group at the 8th carbon and a thioether (-S-) moiety at the 3rd position of an octanoate backbone. The ethyl ester group enhances lipophilicity, which may improve membrane permeability in biological systems.
Properties
Molecular Formula |
C9H18O3S |
|---|---|
Molecular Weight |
206.30 g/mol |
IUPAC Name |
ethyl 2-(5-hydroxypentylsulfanyl)acetate |
InChI |
InChI=1S/C9H18O3S/c1-2-12-9(11)8-13-7-5-3-4-6-10/h10H,2-8H2,1H3 |
InChI Key |
YUHFOEKBHFJMDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSCCCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on structurally related molecules:
Table 1: Structural and Functional Comparison
Notes:
- Ethyl 8-cyano-2-oxooctanoate (CAS 890097-93-5) shares a similar octanoate backbone but differs in functional groups: a cyano (-CN) and ketone (-CO) replace the hydroxyl and thioether groups.
- Methyl 5-oxopentanoate derivatives (e.g., compound 8 in ) highlight the importance of aromatic and heterocyclic moieties for applications in materials science, contrasting with this compound’s simpler aliphatic structure .
- Spice-derived bioactive compounds (e.g., curcuminoids, gingerols) extracted in ethyl acetate share ester functionalities but lack sulfur or hydroxyl groups at analogous positions. Their antifungal activity is attributed to phenolic or terpenoid structures, suggesting divergent mechanisms compared to sulfur-containing analogs .
Research Findings and Limitations
- Antifungal Potential: Ethyl acetate extracts of spices (e.g., turmeric, clove) containing sulfur or hydroxylated compounds demonstrate significant antifungal activity against pathogens like Fusarium spp. .
- Synthetic Challenges: The synthesis of thioether-containing esters often requires specialized reagents (e.g., thiols or disulfides), unlike the more straightforward preparation of cyano or ketone derivatives .
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